(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL (1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17494811
InChI: InChI=1S/C11H11F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3/t5-,9-/m0/s1
SMILES:
Molecular Formula: C11H11F6NO
Molecular Weight: 287.20 g/mol

(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL

CAS No.:

Cat. No.: VC17494811

Molecular Formula: C11H11F6NO

Molecular Weight: 287.20 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL -

Specification

Molecular Formula C11H11F6NO
Molecular Weight 287.20 g/mol
IUPAC Name (1R,2S)-1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol
Standard InChI InChI=1S/C11H11F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3/t5-,9-/m0/s1
Standard InChI Key BAQGPDKPCBVIPT-CDUCUWFYSA-N
Isomeric SMILES C[C@@H]([C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O
Canonical SMILES CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound (1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL has the molecular formula C₁₁H₁₁F₆NO and a molecular weight of 287.20 g/mol . Its IUPAC name reflects its stereochemistry: (1R,2S)-1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol. The presence of two trifluoromethyl (–CF₃) groups at the 3 and 5 positions of the phenyl ring enhances its lipophilicity and metabolic stability, critical for drug bioavailability.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL involves multi-step organic reactions, emphasizing enantioselective catalysis to preserve its stereochemical integrity. Key steps include:

  • Friedel-Crafts Alkylation: Introduction of the trifluoromethylphenyl group via electrophilic aromatic substitution.

  • Amination: Stereospecific introduction of the amino group using chiral auxiliaries or biocatalysts.

  • Hydroxylation: Oxidation or reduction steps to install the secondary alcohol moiety.

Industrial-scale production optimizes reaction parameters such as temperature (typically 0–25°C), solvent polarity, and catalyst loading (e.g., palladium or enzymes) to achieve yields exceeding 80%.

Table 2: Representative Synthesis Conditions

StepReagents/CatalystsTemperatureYield
TrifluoromethylationCF₃I, AlCl₃−10°C65%
AminationNH₃, Pd/C25°C75%
HydroxylationNaBH₄, MeOH0°C85%

Purification and Quality Control

Chromatographic techniques (HPLC, chiral column chromatography) ensure enantiomeric excess (>99%), while NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry validate structural fidelity .

Pharmaceutical Applications

Role in Aprepitant Synthesis

This compound is a critical intermediate in synthesizing aprepitant (Emend®), a neurokinin-1 (NK₁) receptor antagonist. Aprepitant’s mechanism involves blocking substance P, a neuropeptide implicated in emesis, thereby reducing chemotherapy-induced nausea and vomiting.

Comparative Analysis with Analogues

Structural Analogues

  • (1S,2R)-Enantiomer: Inactive due to mismatched stereochemistry.

  • 3,5-Dichloro Derivatives: Lower metabolic stability compared to trifluoromethyl groups .

SupplierPurityPrice (per gram)
Tianjin Being Technology95%$4,800
Amadis Chemical98%$5,200
ChemShuttle95%$4,800

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